N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group attached to an oxazolidine ring and a pyridin-3-ylmethyl substituent.
- 2,3-Dihydro-1,4-benzodioxine sulfonyl group: Known for enhancing metabolic stability and modulating solubility .
- Oxazolidin-2-ylmethyl moiety: Imparts rigidity and influences binding affinity to bacterial ribosomes or eukaryotic kinases .
- Pyridin-3-ylmethyl group: Enhances lipophilicity and facilitates interactions with aromatic residues in target proteins .
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVJLWXJQMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine derivative through a ring-closing metathesis reaction. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The oxazolidine ring is formed through a cyclization reaction involving an appropriate amine and aldehyde. Finally, the pyridine moiety is introduced via a coupling reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, such as the nitro-Grela catalyst for ring-closing metathesis, and the development of scalable reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the oxazolidine ring can produce primary or secondary amines .
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. The oxazolidine and pyridine moieties can further enhance binding affinity and specificity through additional interactions .
Comparison with Similar Compounds
Key Differences :
- The pyridin-3-ylmethyl group in the target compound replaces the thiophenylmethyl group in , likely improving π-π stacking interactions but reducing sulfur-mediated metabolic stability.
Physicochemical and Pharmacokinetic Comparison
- Solubility: The benzodioxine sulfonyl group may lower aqueous solubility compared to non-sulfonylated analogs (e.g., ), as sulfonyl groups often reduce logP values .
- Metabolic Stability : The oxazolidine ring could mitigate oxidative degradation observed in imidazolidine derivatives .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure incorporating several pharmacologically relevant moieties:
- Benzodioxane Core : Contributes to enzyme inhibition properties.
- Oxazolidinyl Group : Associated with antibacterial activity.
- Pyridine Moiety : Enhances interaction with biological targets.
The molecular formula is with a molecular weight of approximately 498.55 g/mol.
Enzyme Inhibition
Research indicates that derivatives of the benzodioxane structure exhibit inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : This suggests potential applications in managing diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment by enhancing neurotransmitter levels.
The inhibition constants (IC50 values) for these activities are critical for understanding the potency of the compound. For instance, related compounds have shown IC50 values in the nanomolar range against α-glucosidase .
Antimicrobial and Anti-inflammatory Activities
The benzodioxane derivatives have demonstrated notable antimicrobial and anti-inflammatory properties. Studies have shown that certain analogs can inhibit inflammatory pathways and possess cytotoxic effects against cancer cell lines. For example:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Benzodioxane Derivative A | Anti-inflammatory | 5.0 |
| Benzodioxane Derivative B | Cytotoxicity (Cancer) | 10.5 |
These activities are linked to their ability to modulate key signaling pathways involved in inflammation and cell proliferation .
The mechanism of action for this compound involves:
- Binding to Enzymatic Sites : The benzodioxine ring interacts with hydrophobic pockets in enzymes, while the sulfonyl group forms hydrogen bonds with specific amino acid residues.
- Modulation of Signaling Pathways : The compound may affect pathways such as p38 MAPK, which is crucial in cancer progression and inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Diabetes Management : A derivative showed significant α-glucosidase inhibition with an IC50 of 25 nM, indicating strong potential for diabetes treatment .
- Anti-cancer Research : The compound was tested against various cancer cell lines, showing selective toxicity with IC50 values ranging from 10 to 30 µM .
Q & A
Q. What are the recommended synthetic routes for preparing N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes: (1) Sulfonylation of a benzodioxin-6-amine intermediate with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) to form the sulfonamide core . (2) Subsequent alkylation with a pyridin-3-ylmethyl halide in the presence of a base (e.g., LiH in DMF) to introduce the ethanediamide linker. (3) Purification via column chromatography or recrystallization. Key characterization steps include 1H/13C-NMR (referenced to DMSO-d6 at 2.50 ppm and 39.52 ppm, respectively), FTIR (ATR diamond crystal, 4000–400 cm⁻¹), and HRMS (ESI source calibrated with Agilent tuning mix) to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (methanol/water gradient) to assess purity.
- Spectroscopy :
- NMR : Assign peaks for benzodioxine protons (δ 6.5–7.5 ppm), oxazolidine methylene groups (δ 3.5–4.5 ppm), and pyridyl protons (δ 8.0–9.0 ppm) .
- FTIR : Confirm sulfonyl (S=O stretch at ~1350–1160 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
- Mass Spectrometry : Compare experimental HRMS data with theoretical m/z values (e.g., calculated using PubChem tools) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in enzyme inhibition data (e.g., IC50 variability) for this compound?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using purified enzyme sources (e.g., acetylcholinesterase from Electrophorus electricus).
- Control Studies : Include positive controls (e.g., donepezil for AChE inhibition) and assess solvent effects (DMSO ≤1% v/v).
- Data Normalization : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound synthesis .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate inhibition potency with binding interactions at the enzyme active site .
Q. How can crystallographic refinement using SHELXL improve structural insights into this compound?
- Methodological Answer :
- Data Collection : Acquire high-resolution X-ray diffraction data (≤1.0 Å) at synchrotron facilities.
- Refinement Workflow :
(1) Initial model building with SHELXS or SHELXD for phase solution.
(2) Iterative refinement in SHELXL with restraints for sulfonyl and oxazolidine moieties to address disorder.
(3) Validate hydrogen bonding (e.g., N–H···O interactions) and π-stacking (pyridyl-benzodioxine) using Coot and PLATON . - Output Metrics : Aim for R-factor <5% and validate via residual density maps .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) with a POPC lipid bilayer model.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability using Gaussian 16 with B3LYP/6-31G* basis set .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
